methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves the inhibition of certain enzymes involved in cancer progression, such as DNA topoisomerase and histone deacetylase. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
Methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate has been found to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cancer progression, as mentioned earlier. Physiologically, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate in lab experiments is its potential anticancer activity. It can be used as a starting material for the synthesis of various derivatives with potential therapeutic applications. However, one limitation is that it may exhibit cytotoxicity towards normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate. One direction is the synthesis of more derivatives with potential therapeutic applications. Another direction is the study of its potential applications in bioimaging. Furthermore, the mechanism of action of this compound can be further elucidated to understand its full potential in cancer research and drug discovery.
Synthesis Methods
Methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be synthesized using a multistep process involving the reaction of 4-methylumbelliferone with acetic anhydride and thionyl chloride, followed by the addition of chloroacetyl chloride and methanol. The final product is obtained through purification using column chromatography.
Scientific Research Applications
Methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate has been studied for its potential applications in various fields such as cancer research, drug discovery, and bioimaging. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes involved in cancer progression. In drug discovery, this compound has been used as a starting material for the synthesis of various derivatives with potential therapeutic applications. Furthermore, it has been used as a fluorescent probe for bioimaging studies.
properties
IUPAC Name |
methyl 2-(7-acetyloxy-6-chloro-4-methyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO6/c1-7-9-4-11(16)13(21-8(2)17)6-12(9)22-15(19)10(7)5-14(18)20-3/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQUCVOQUVOXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate |
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